1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, butyl ester
Overview
Description
1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, butyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, butyl ester typically involves the esterification of 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl- with butanol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, butyl ester undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, with reagents like halogens or nitrating agents.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives .
Scientific Research Applications
1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, butyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, butyl ester involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds to 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, butyl ester include:
1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester: Similar structure but with an ethyl group instead of a butyl group.
1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, methyl ester: Contains a methyl group instead of a butyl group.
1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, propyl ester: Contains a propyl group instead of a butyl group.
Properties
IUPAC Name |
butyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-4-7-18-14(17)13-9(2)15-12-6-5-10(16)8-11(12)13/h5-6,8,15-16H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAGREFLDWPKEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=C1C=C(C=C2)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454728 | |
Record name | 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54436-16-7 | |
Record name | 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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